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Compound of Interest

Compound Name: Hbv-IN-31

Cat. No.: B12398432 Get Quote

An objective comparison of the performance of novel Hepatitis B Virus (HBV) capsid inhibitors

reveals a promising landscape for future chronic hepatitis B treatments. While information on a

specific compound designated "Hbv-IN-31" is not available in the public domain at this time, a

comparative analysis of other leading novel capsid inhibitors, including JNJ-56136379

(Bersacapavir), GLS4 (Morphothiadin), and RO7049389 (Linvencorvir), highlights the distinct

mechanisms and therapeutic potential of this class of antivirals.

Capsid assembly modulators (CAMs) are a class of small molecules that target the HBV core

protein, interfering with the assembly of the viral capsid.[1] This disruption of capsid formation

is a critical blow to the virus, as the capsid is essential for protecting the viral genome,

replication, and establishment of the persistent covalently closed circular DNA (cccDNA) in the

host cell nucleus.[2][3] CAMs are broadly categorized into two main classes based on their

mechanism of action.[1]

Class I CAMs (CAM-A), such as GLS4 and RO7049389, induce the misassembly of core

proteins into aberrant, non-capsid structures that are non-functional.[4][5] Some Class I CAMs,

also referred to as CAM-A, can induce the aggregation of the HBV core protein (HBc), which

may lead to hepatocyte death and clearance of infected cells.[6] In contrast, Class II CAMs

(CAM-E or CAM-N), like JNJ-56136379, accelerate capsid assembly, leading to the formation

of morphologically normal but empty capsids that lack the viral pregenomic RNA (pgRNA) and

polymerase, thus preventing viral replication.[2][7]
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The following tables summarize the available quantitative data for JNJ-56136379, GLS4, and

RO7049389, providing a comparative overview of their antiviral potency and clinical trial

outcomes.

Inhibitor Class
EC50 (HBV DNA

reduction)
Key In Vitro Findings

JNJ-56136379

(Bersacapavir)
Class II (CAM-N)

54 nM (HepG2.117

cells)[7]

Induces formation of

morphologically intact,

empty capsids.[7]

Prevents cccDNA

formation when added

at the time of

infection.[7]

GLS4 (Morphothiadin) Class I (CAM-A) 12 nM[8]

Induces aberrant

capsid structures.

Effective against

adefovir-resistant

HBV.[8]

RO7049389

(Linvencorvir)
Class I (CAM-A)

Not specified in

provided results

Induces HBc

aggregation.[6] Leads

to clearance of

infected hepatocytes

in mouse models.[6]
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Inhibitor
Phase I/II Clinical Trial Outcomes (HBV DNA

and RNA Reduction)

JNJ-56136379 (Bersacapavir)

- In a Phase 1 study, daily doses of 25-250 mg

for 4 weeks resulted in dose-dependent

decreases in HBV DNA and RNA.- At day 29,

32% of patients had HBV DNA below the lower

limit of quantification.- A Phase 2 study showed

pronounced reductions in HBV DNA and RNA

when combined with a nucleos(t)ide analogue

(NA).

GLS4 (Morphothiadin)

- In a Phase 1 study, 120 mg and 240 mg doses

resulted in mean HBV DNA declines of -1.42

and -2.13 log10 copies/mL, respectively.[2]-

Mean pgRNA declines were -0.75 and -1.78

log10 copies/mL, respectively.[2]

RO7049389 (Linvencorvir)

- In a Phase 1 study, 400 mg twice daily resulted

in a maximum HBV DNA reduction of 3.33 log10

IU/mL and an RNA reduction of 2.77 log10

IU/mL.[2]

Mechanism of Action and Experimental Workflows
The distinct mechanisms of action of Class I and Class II CAMs are a key differentiator. The

following diagrams illustrate these pathways and a general workflow for the evaluation of novel

HBV capsid inhibitors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6510658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6510658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6510658/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Class I CAMs (e.g., GLS4, RO7049389)Class II CAMs (e.g., JNJ-56136379)

Core Protein Dimers1

Aberrant Polymers/Aggregates

Induces misassembly

Class I CAM

Binds to

No Functional Capsids

Results in

Inhibition of Viral Replication

Core Protein Dimers2

Empty Capsids

Accelerates assembly of

Class II CAM

Binds to

No pgRNA Encapsidation

Results in

Click to download full resolution via product page

Caption: Mechanism of action for Class I and Class II HBV capsid assembly modulators.
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Caption: General experimental workflow for the evaluation of novel HBV capsid inhibitors.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of novel

HBV capsid inhibitors.

In Vitro Capsid Assembly Assay
Objective: To determine the effect of a compound on the assembly of HBV core protein dimers

into capsids.
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Methodology:

Protein Expression and Purification: Recombinant HBV core protein (Cp149) is expressed in

E. coli and purified.

Assembly Reaction: Purified core protein dimers are induced to assemble into capsids by

increasing the ionic strength of the buffer (e.g., adding NaCl). The test compound or DMSO

(vehicle control) is added to the reaction mixture.

Analysis by Size Exclusion Chromatography (SEC): The reaction mixture is analyzed by

SEC. The elution profile will show peaks corresponding to core protein dimers and

assembled capsids. A shift in the peak towards higher molecular weight or a change in the

peak area for capsids indicates an effect on assembly.[7]

Analysis by Transmission Electron Microscopy (TEM): The morphology of the assembled

products is visualized by TEM. This allows for the differentiation between normal capsids,

aberrant structures, or aggregates.[7]

Antiviral Activity Assay in Cell Culture
Objective: To quantify the potency of a compound in inhibiting HBV replication in a cell-based

system.

Methodology:

Cell Lines: HepG2.2.15 cells, which stably replicate HBV, or primary human hepatocytes

(PHHs) infected with HBV are commonly used.

Compound Treatment: Cells are treated with serial dilutions of the test compound for a

specified period (e.g., several days).

Quantification of HBV DNA: Viral DNA is extracted from the cell culture supernatant

(extracellular HBV DNA) or from the cells (intracellular replicative intermediates). The

amount of HBV DNA is quantified by quantitative PCR (qPCR).

Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-

response curve of HBV DNA reduction. Cell viability assays (e.g., MTS or CellTiter-Glo) are
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run in parallel to determine the 50% cytotoxic concentration (CC50) and calculate the

selectivity index (CC50/EC50).[7]

cccDNA Formation and Quantification Assay
Objective: To assess the ability of a compound to prevent the establishment of the cccDNA

reservoir.

Methodology:

Infection of Primary Human Hepatocytes (PHHs): PHHs are infected with HBV in the

presence of serial dilutions of the test compound. The compound is added at the time of

infection.

cccDNA Extraction: After several days of culture, a specific extraction method is used to

isolate the cccDNA from other forms of viral and cellular DNA. This often involves a modified

Hirt extraction followed by treatment with plasmid-safe ATP-dependent DNase to digest

remaining rcDNA and integrated HBV DNA.

Quantification of cccDNA: The amount of cccDNA is quantified by a specific qPCR assay

using primers that span the gap in the rcDNA, ensuring only cccDNA is amplified.

Data Analysis: The EC50 for the inhibition of cccDNA formation is determined from the dose-

response curve.[7]

In conclusion, while the specific compound Hbv-IN-31 remains to be characterized in publicly

available literature, the broader class of novel HBV capsid inhibitors demonstrates significant

promise. The distinct mechanisms of Class I and Class II CAMs offer different therapeutic

strategies, with both showing potent antiviral activity in preclinical and clinical studies. Further

research and clinical development will be crucial to determine their ultimate role in achieving a

functional cure for chronic hepatitis B.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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